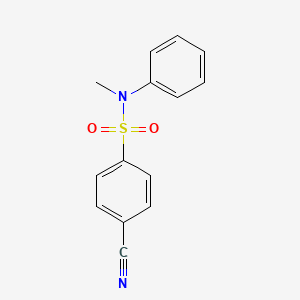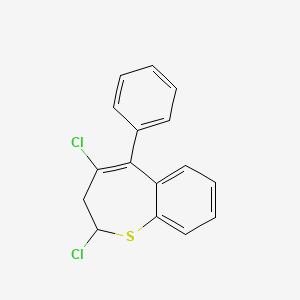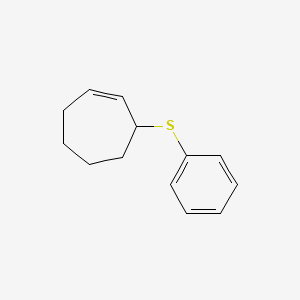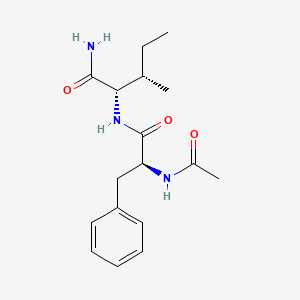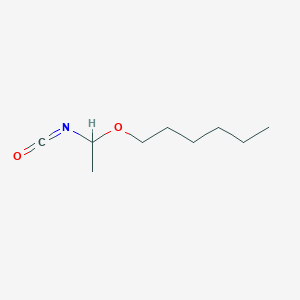
1-(1-Isocyanatoethoxy)hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Isocyanatoethoxy)hexane is an organic compound characterized by the presence of an isocyanate group attached to a hexane chain via an ethoxy linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1-Isocyanatoethoxy)hexane can be synthesized through a multi-step process involving the reaction of hexanol with ethylene oxide to form 1-(2-hydroxyethoxy)hexane, followed by the reaction with phosgene or a phosgene equivalent to introduce the isocyanate group . The reaction conditions typically involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of phosgene gas in a controlled environment with appropriate safety measures is crucial due to its toxicity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Isocyanatoethoxy)hexane undergoes various types of chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Substitution Reactions: The ethoxy group can be substituted under certain conditions to introduce different functional groups.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form urethanes.
Catalysts: Such as dibutyltin dilaurate can be used to accelerate the reactions.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Wissenschaftliche Forschungsanwendungen
1-(1-Isocyanatoethoxy)hexane has several applications in scientific research:
Polymer Chemistry: Used as a monomer or crosslinking agent in the synthesis of polyurethanes and other polymers.
Materials Science: Employed in the development of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds.
Biological Research: Investigated for its potential use in drug delivery systems and biomedical applications due to its ability to form biocompatible materials.
Wirkmechanismus
The mechanism of action of 1-(1-Isocyanatoethoxy)hexane primarily involves the reactivity of the isocyanate group. This group can react with nucleophiles to form stable covalent bonds, which is the basis for its use in polymerization and crosslinking reactions. The molecular targets include hydroxyl and amine groups present in various substrates .
Vergleich Mit ähnlichen Verbindungen
1-Isocyanatohexane: Lacks the ethoxy linkage, making it less versatile in certain applications.
1-(1-Isocyanatoethoxy)butane: Shorter chain length, which can affect the physical properties of the resulting polymers.
Uniqueness: 1-(1-Isocyanatoethoxy)hexane is unique due to its combination of the isocyanate group and the ethoxy linkage, providing a balance of reactivity and flexibility in its applications. This makes it particularly useful in the synthesis of specialized polymers and materials .
Eigenschaften
CAS-Nummer |
63912-79-8 |
|---|---|
Molekularformel |
C9H17NO2 |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
1-(1-isocyanatoethoxy)hexane |
InChI |
InChI=1S/C9H17NO2/c1-3-4-5-6-7-12-9(2)10-8-11/h9H,3-7H2,1-2H3 |
InChI-Schlüssel |
VXABTYMLONKFAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(C)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-acetamido-N-[2-(hydroxyamino)-2-oxoethyl]benzamide](/img/structure/B14486817.png)
![Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14486822.png)
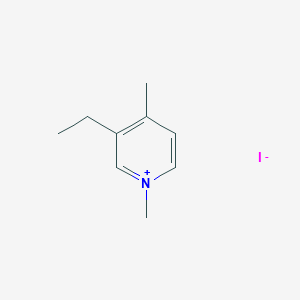
![N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine](/img/structure/B14486832.png)
![4-Amino-6-[(furan-2-yl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one](/img/structure/B14486833.png)
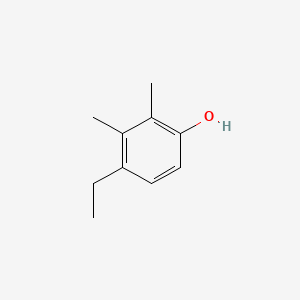

![aziridine;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B14486852.png)
![2-{[(2,2-Dimethyl-1,3-dioxolan-4-yl)oxy]methoxy}pyridine-3-carbonitrile](/img/structure/B14486856.png)
